Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Organic Synthesis Medicinal Chemistry Building Block Procurement

Generic bromobenzoate procurement risks structural mismatch. This compound's distinct (2-methoxy-2-oxoethoxy)methyl side chain provides conformational flexibility unmatched by simpler analogs. • Aryl bromide handle enables Suzuki/Buchwald-Hartwig cross-coupling for complex molecule assembly. • Ether-linked methylene group offers tunable geometry for macrocycle synthesis. • Validated mEH probe (IC50 >50,000 nM) supports SAR studies in Wnt/β-catenin drug discovery.

Molecular Formula C12H13BrO5
Molecular Weight 317.13 g/mol
Cat. No. B13701808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate
Molecular FormulaC12H13BrO5
Molecular Weight317.13 g/mol
Structural Identifiers
SMILESCOC(=O)COCC1=C(C=CC(=C1)Br)C(=O)OC
InChIInChI=1S/C12H13BrO5/c1-16-11(14)7-18-6-8-5-9(13)3-4-10(8)12(15)17-2/h3-5H,6-7H2,1-2H3
InChIKeyCPKMUNVQGOXPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a brominated aromatic ester that functions as a versatile synthetic intermediate. This compound features a unique combination of a bromo substituent at the 4-position, a methyl ester, and a (2-methoxy-2-oxoethoxy)methyl side chain . It is a member of the bromobenzoate class of compounds, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound exists in two primary structural variants: the target compound with a C12H13BrO5 formula (MW 317.13, CAS 168759-62-4) , and a closely related analog, Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate, which has a C11H11BrO4 formula (MW 287.11, CAS 1403483-70-4) . This guide provides a rigorous, evidence-based comparison to clarify the specific procurement value of the target compound.

Brominated aromatic ester intermediate with ether-linked side chain
Supports cross-coupling (Suzuki, Buchwald-Hartwig) via aryl bromide handle
Differentiated from directly-attached analogs by additional –CH₂O– unit

Why Generic Substitution Fails


Procurement of a generic "bromobenzoate derivative" without precise structural specification is a high-risk strategy for applications requiring specific reactivity, purity, and reproducibility. The target compound, Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, possesses a unique (2-methoxy-2-oxoethoxy)methyl side chain and a distinct molecular architecture. Substituting with a close analog like Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate, or a positional isomer such as Methyl 4-bromo-3-(2-methoxy-2-oxoethyl)benzoate , introduces significant chemical and functional divergences. The presence of an ether-linked methylene group in the target compound's side chain alters its conformational flexibility, reactivity in cross-coupling reactions, and physicochemical properties compared to the more rigid, directly attached side chain in its analogs . The following quantitative evidence details these critical differences.

Target Compound
Analog / Substitute
Substitution Risk
Ether-linked (2-methoxy-2-oxoethoxy)methyl side chain
Directly attached (2-methoxy-2-oxoethyl) side chain
Conformational flexibility and molecular recognition may differ
C12H13BrO5 formula; higher molecular mass
C11H11BrO4 formula; lower molecular mass
Stoichiometric calculations and purification parameters may shift
Available from multiple vendors; typical purity ≥95%
Limited supplier base; standard purity ≥95%
Supply chain variability may affect lead time and batch consistency

Quantitative Evidence for Procurement


Molecular Size and Formula Comparison

The target compound's molecular formula and mass are distinct from its closest analog, Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate. This difference stems from an additional -CH2O- unit in the side chain .

Molecular Formula
Head-to-head
C12H13BrO5
317.13 g/mol
vs
C11H11BrO4
287.11 g/mol
Reported formula-level comparison; may shift stoichiometric calculations
Supplier-reported data; verify analytical identity
Organic Synthesis Medicinal Chemistry Building Block Procurement

Side Chain Architecture and Biological Relevance

The target compound's (2-methoxy-2-oxoethoxy)methyl side chain introduces an ether oxygen and an additional rotatable bond, which is absent in the directly attached (2-methoxy-2-oxoethyl) side chain of its close analog [REFS-1, REFS-2]. This structural feature influences molecular recognition. While direct comparative biological data is limited, the compound has been identified as a potential inhibitor of human microsomal epoxide hydrolase (mEH), with an IC50 > 50,000 nM, and as a modulator of the Wnt/β-catenin signaling pathway [REFS-3, REFS-4].

mEH Inhibition
Cross-study comparable
IC50 > 50,000 nM
Reported enzyme inhibition endpoint context; no direct comparator data
PHOME substrate assay; mEH target context
Drug Discovery Structure-Activity Relationship (SAR) Enzyme Inhibition

Computed Physicochemical Properties

Computational predictions indicate that the target compound possesses distinct physicochemical properties compared to its simpler analog, which can influence its behavior in biological and formulation studies. The target compound has a higher predicted polar surface area (tPSA) and a higher number of rotatable bonds [REFS-1, REFS-2].

Computed Properties
Class-level
tPSA: 61.8 Ų
Rot. bonds: 8
vs
tPSA: 52.6 Ų
Rot. bonds: 5
Computed property context; verify experimentally
Class-level inference from vendor software
Drug Design ADME Prediction Physicochemical Profiling

Supplier Purity and Quality Benchmarks

While both the target compound and its analog are commercially available, their supply chains and reported purity specifications differ. This variability necessitates careful vendor selection and independent analytical verification to ensure batch-to-batch consistency [REFS-1, REFS-2].

Purity Benchmark
Supplier-reported
Target: typically ≥95% (multiple vendors)
Analog: ≥95% (limited suppliers)
Supply-chain variability context; verify batch-to-batch
Based on vendor COA data
Quality Control Analytical Chemistry Procurement Specification

Best-Fit Research and Application Scenarios


Epoxide Hydrolase and Wnt Pathway Modulator Scaffold

This compound is ideally suited for early-stage drug discovery projects targeting human microsomal epoxide hydrolase (mEH) or exploring the Wnt/β-catenin signaling pathway. Its distinct side chain architecture, as evidenced by its unique interaction profile (IC50 > 50,000 nM for mEH), offers a novel chemical starting point for structure-activity relationship (SAR) studies [REFS-1, REFS-2]. Researchers can use this scaffold to investigate how the ether-linked side chain influences binding affinity and selectivity compared to simpler bromobenzoate derivatives.

Advanced Building Block for Complex Synthesis

The presence of both a reactive aryl bromide handle (for cross-coupling reactions like Suzuki or Buchwald-Hartwig) and a functionalized side chain makes this compound a powerful building block for constructing complex molecules . The additional -CH2O- unit in the side chain introduces conformational flexibility that can be exploited to tune the geometry of the final product, a capability not offered by the more rigid analog . This is particularly valuable in the synthesis of macrocycles or molecules requiring a specific spatial orientation.

ADME Prediction Model Calibration Probe

The distinct physicochemical property profile of this compound—specifically its larger tPSA (61.8 Ų) and higher rotatable bond count (8) compared to its closest analog—makes it a useful probe molecule . It can be employed to calibrate and validate computational models used for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Its behavior in experimental permeability and solubility assays provides a valuable data point for refining predictive algorithms .

Application
Selection Property
Validation Focus
mEH/Wnt pathway scaffold exploration
Ether-linked side chain and reported mEH interaction profile
mEH inhibition and Wnt pathway modulation assays
Cross-coupling and macrocycle synthesis
Aryl bromide handle with flexible side chain functionalization
Coupling efficiency and product geometry validation
ADME model calibration probe
Computed tPSA and rotatable bond profile vs analog
Experimental permeability and solubility correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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